6-(4-Carboxyphenyl)picolinic acid
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Overview
Description
6-(4-Carboxyphenyl)picolinic acid is an organic compound with the molecular formula C13H9NO4 It is a derivative of picolinic acid, featuring a carboxyphenyl group attached to the sixth position of the picolinic acid ring
Mechanism of Action
Target of Action
The primary targets of 6-(4-Carboxyphenyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs . This binding changes the structures of the ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The compound plays a key role in zinc transport . It acts as an anti-infective and immunomodulator, affecting immune responses . The compound sometimes works in conjunction with other cytokines such as interferon gamma .
Pharmacokinetics
The compound’s role in zinc transport suggests it may have an impact on bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ZFP function, which disrupts viral replication and packaging . The compound has been shown to be an anti-viral in vitro and in vivo .
Action Environment
The compound’s role as an anti-infective and immunomodulator suggests that its efficacy may be influenced by the immune status of the host .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with 4-carboxybenzaldehyde under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide, with heating to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the product, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Carboxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Comparison with Similar Compounds
Picolinic Acid: A simpler derivative with a carboxyl group at the second position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxyl group at the third position.
Isonicotinic Acid: Another isomer with the carboxyl group at the fourth position.
Uniqueness: 6-(4-Carboxyphenyl)picolinic acid is unique due to the presence of both a carboxyphenyl group and a picolinic acid moiety. This dual functionality allows it to form complex coordination compounds and exhibit distinct chemical and biological properties compared to its simpler analogs .
Properties
IUPAC Name |
6-(4-carboxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-6-4-8(5-7-9)10-2-1-3-11(14-10)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHKLEMDIJYCDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687454 |
Source
|
Record name | 6-(4-Carboxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-89-3 |
Source
|
Record name | 6-(4-Carboxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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